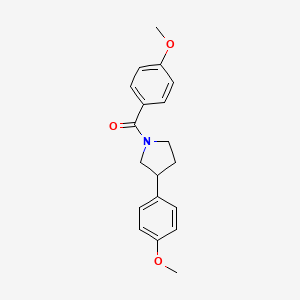
3-methyl-4-oxo-4H-chromene-2-carboxylic acid
Übersicht
Beschreibung
“3-methyl-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the CAS Number: 104094-15-7 . It has a molecular weight of 204.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a melting point range of 232-237 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Chromane derivatives, closely related to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, have been synthesized and analyzed for their structural and conformational properties, providing insights into their chemical behavior and potential applications (Ciolkowski et al., 2009).
- The compound has also been a key intermediate in the synthesis of other complex molecules, indicating its versatility in chemical synthesis (Li et al., 2013).
Methodological Developments in Synthesis
- Research has focused on developing rapid and efficient synthetic methods for 4-oxo-4H-chromene-3-carboxylic acid, a compound structurally similar to this compound, highlighting the ongoing efforts to improve synthetic routes for such compounds (Zhu et al., 2014).
Electronic and Structural Analysis
- Studies have been conducted on chromene derivatives to understand their electronic and structural aspects, including their non-linear optical properties, which could have implications for their use in materials science and electronics (Arif et al., 2022).
Biological Characterization and Potential Applications
- Some derivatives of 4-oxo-4H-chromene have been used in studying G protein-coupled receptors, suggesting potential applications in pharmacological research (Thimm et al., 2013).
- The compound has been involved in the synthesis of photoactive cellulose derivatives, indicating its potential applications in the development of smart materials (Wondraczek et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that chromones, the class of compounds to which it belongs, often interact with their targets by binding to active sites, thereby modulating the target’s function .
Biochemical Pathways
Chromones are known to be involved in a variety of biological activities, including antifungal activity
Result of Action
Related compounds have shown moderate inhibition against certain cell lines , suggesting potential cytotoxic effects. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQIPYSOPIFMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
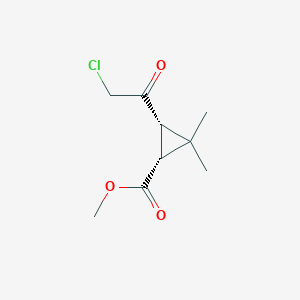
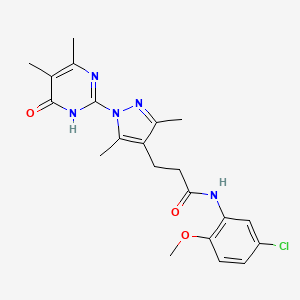
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
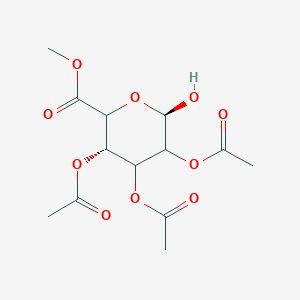
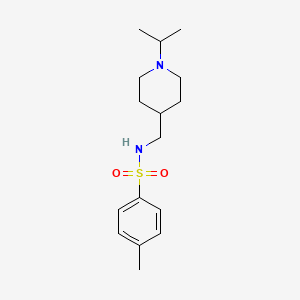
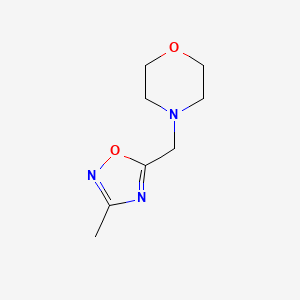
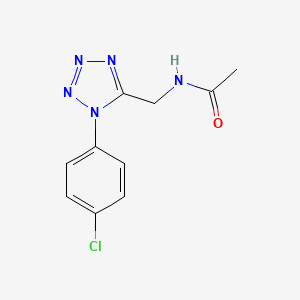

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)
![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)
